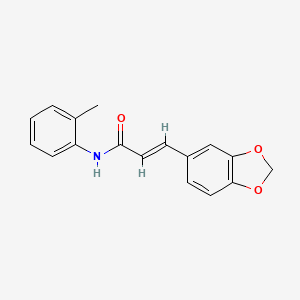
ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to the category of pyrimidine derivatives, recognized for their varied biological activities. Research has delved into the synthesis, characterization, and application of these compounds in various scientific fields, excluding direct drug use and associated dosages or side effects.
Synthesis Analysis
Pyrimidine derivatives, including the specified compound, are typically synthesized through cyclocondensation reactions, such as the Biginelli reaction. This process involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic or basic conditions to yield a diverse array of substituted pyrimidines. These reactions can be catalyzed by various catalysts, including SiCl4, to improve yield and selectivity (Mohan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, and by X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the compound's chemical behavior and properties (Qi et al., 2008).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic substitution, which allow for functional group modifications and the synthesis of complex organic molecules. These reactions are pivotal for the development of compounds with specific chemical and biological properties (Matsumoto & Minami, 1975).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The scientific research applications of ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate encompass a variety of synthetic and chemical transformation processes. One notable application involves the hydrolysis and subsequent cyclization of related compounds, leading to the formation of heterocyclic systems with significant biocidal properties against various bacterial and fungal strains. This process exemplifies the compound's utility in developing new antimicrobial agents (Youssef et al., 2011).
Antiproliferative Activities
In the realm of anticancer research, derivatives of the compound have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Specific derivatives demonstrated considerable activity, highlighting their potential as foundational structures for developing novel anticancer therapies (Mallesha et al., 2012).
Antifungal Properties
The compound's derivatives also show promise in antifungal applications, with certain synthesized pyrimidine derivatives exhibiting selective growth inhibition against Cryptococcus neoformans, a pathogenic yeast. This suggests potential for these compounds in treating fungal infections (Fellah et al., 1996).
Antibacterial Agents
Furthermore, the compound has been utilized in the synthesis of antibacterial agents, with specific derivatives showing enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa. This underscores the compound's versatility in contributing to the development of new antibiotics (Matsumoto & Minami, 1975).
Complex Formation and Structural Analysis
In addition to pharmaceutical applications, the compound and its derivatives have been studied for their ability to form complexes with metals such as Ni(II), Zn(II), and Cd(II). Spectroscopic and DFT techniques have provided insights into the structural characteristics of these complexes, contributing to the field of coordination chemistry (Prakash et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-3-22-10-12-23(13-11-22)19-20-16(14-8-6-5-7-9-14)15(17(24)21-19)18(25)26-4-2/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAAQQFDIDRFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)
![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)
![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)
![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)